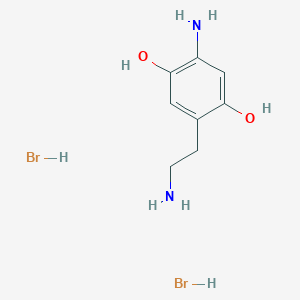
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide (AEDB) is a small molecular weight organobromide compound that has been studied for its diverse biological properties. AEDB has been used for a variety of research applications in the laboratory, including biochemical and physiological studies. It has been used to study the mechanism of action and the biochemical and physiological effects of various compounds. In addition, AEDB has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used to study the mechanism of action of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various compounds.
Mécanisme D'action
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a small molecular weight organobromide compound that has been studied for its diverse biological properties. 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with a variety of cellular targets, including proteins and enzymes. It has been shown to interact with enzymes involved in the metabolism of drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with proteins involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to have a variety of effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a number of advantages and limitations for laboratory experiments. One of the advantages of using 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is that it is a small molecular weight compound, which makes it easy to handle and store. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is relatively stable, which makes it suitable for long-term storage. However, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is also relatively insoluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its diverse biological properties, and there are a number of potential future directions for research. One potential direction is to study the effects of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide on other cellular targets, such as receptors and transporters. In addition, further research could be conducted to explore the pharmacokinetics and pharmacodynamics of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide. Finally, further research could be conducted to explore the potential therapeutic applications of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide.
Méthodes De Synthèse
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide can be synthesized using a variety of methods. The most common method is a reaction between 2-amino-5-chlorobenzene-1,4-diol and ethylene bromide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHJBIGEJAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)CCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)




![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)